2-Chloroisonicotinaldehyde

Descripción general

Descripción

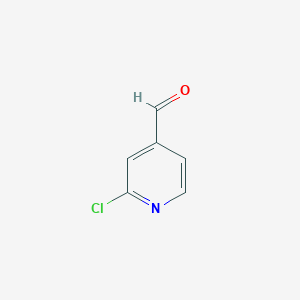

2-Chloroisonicotinaldehyde (CAS No. 101066-61-9) is a halogenated pyridine derivative with the molecular formula C₆H₄ClNO and a molecular weight of 141.55 g/mol. It features a chlorine substituent at the 2-position and an aldehyde group at the 4-position of the pyridine ring. The compound exhibits a melting point of 46–47°C and is typically stored at room temperature, with commercial grades available at 97% purity .

It is widely utilized in organic synthesis, particularly in the preparation of heterocyclic compounds. For example, it reacts with thioamide derivatives to form triazole-based antimicrobial agents, demonstrating its role in medicinal chemistry . Its reactivity stems from the electron-withdrawing chlorine group, which enhances the electrophilicity of the aldehyde moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloroisonicotinaldehyde can be synthesized through several methods. One common method involves the reaction of pyridine with 2-chloropropionaldehyde under alkaline or acidic conditions at room temperature . Another method includes the use of oxalyl chloride and 2-chloropyridine-3-carboxaldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloroisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH₃), and thiolates are used under basic or neutral conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Corresponding alcohols, amines, or thiols.

Aplicaciones Científicas De Investigación

2-Chloroisonicotinaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mecanismo De Acción

The mechanism of action of 2-chloroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. It acts as a reagent in biochemical assays, where it can inhibit or activate certain enzymes and biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the research being conducted .

Comparación Con Compuestos Similares

Structural and Functional Group Comparison

The structural uniqueness of 2-Chloroisonicotinaldehyde lies in its substitution pattern. Below is a comparison with key analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | 101066-61-9 | C₆H₄ClNO | 141.55 | Cl at 2, CHO at 4 |

| 2,3-Dichloroisonicotinaldehyde | 884495-41-4 | C₆H₃Cl₂NO | 176.00 | Cl at 2 and 3, CHO at 4 |

| 2-Chloro-5-hydroxyisonicotinaldehyde | 1060804-53-6 | C₆H₄ClNO₂ | 157.55 | Cl at 2, OH at 5, CHO at 4 |

| 2-(Difluoromethyl)isonicotinaldehyde | 1211540-67-8 | C₇H₅F₂NO | 157.12 | CF₂H at 2, CHO at 4 |

Key Differences :

- Hydroxyl Group : The 5-hydroxy derivative introduces hydrogen-bonding capability, enhancing solubility in polar solvents .

- Fluorinated Analog : The difluoromethyl group in 2-(Difluoromethyl)isonicotinaldehyde improves metabolic stability and lipophilicity, making it valuable in drug design .

Physicochemical Properties

| Property | This compound | 2,3-Dichloroisonicotinaldehyde | 2-Chloro-5-hydroxyisonicotinaldehyde |

|---|---|---|---|

| Melting Point (°C) | 46–47 | Not reported | Not reported |

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Moderate in ethanol | Likely lower in polar solvents | Higher in polar solvents (due to OH) |

| Stability | Stable under anhydrous conditions | May decompose at high temps | Sensitive to oxidation (OH group) |

- This compound is soluble in ethanol, as demonstrated in its use for recrystallization during triazole synthesis .

- 2-Chloro-5-hydroxyisonicotinaldehyde ’s hydroxyl group likely increases water solubility but necessitates careful handling to avoid oxidation .

Commercial Availability and Cost

| Compound | Purity | Price (JPY) | Supplier Availability |

|---|---|---|---|

| This compound | 97% | 16,500/g | Global (e.g., Kanto Reagents) |

| 2-Chloro-5-hydroxyisonicotinaldehyde | Not specified | Not reported | Limited (e.g., ChemicalBook) |

Actividad Biológica

2-Chloroisonicotinaldehyde, with the chemical formula and CAS number 101066-61-9, is a heterocyclic compound belonging to the class of chloropyridines. It features a chlorine atom at the 2-position and an aldehyde group at the 1-position of the pyridine ring. This compound has garnered interest due to its diverse biological activities, particularly in antimicrobial and anti-mycobacterial applications.

| Property | Value |

|---|---|

| Molecular Weight | 141.55 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 243.4 ± 20.0 °C |

| Melting Point | 50-54 °C |

| Flash Point | 101.0 ± 21.8 °C |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacteria and fungi:

- Anti-mycobacterial Activity : Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, with some compounds showing higher efficacy than standard treatments like Ethambutol and Ciprofloxacin .

- Antibacterial and Antifungal Activity : Multisubstituted quinolines derived from this compound have been tested for their antimicrobial effects, revealing substantial antibacterial and antifungal activity .

The mechanism of action for this compound primarily involves its electrophilic nature due to both the aldehyde and chlorine substituents. This reactivity allows it to participate in various chemical reactions, potentially leading to biological effects such as:

- Induction of Plant Defense Responses : The compound can enhance resistance in plants against pathogens by inducing the expression of pathogenesis-related genes (e.g., PR-1), which may be beneficial for agricultural applications .

Study on Anti-mycobacterial Activity

A notable study evaluated several derivatives of this compound against Mycobacterium tuberculosis. The results indicated that one specific derivative exhibited an IC50 value significantly lower than that of traditional anti-tuberculosis drugs, suggesting its potential as a lead compound for new therapeutic development.

Biotransformation Pathway

Another research highlighted the biotransformation of related compounds by Rhodococcus erythropolis, which can convert substrates like 2-chloro-3-cyanopyridine into useful derivatives for pharmaceuticals, showcasing an environmentally friendly synthetic pathway.

Applications in Research and Industry

This compound serves as a biochemical reagent in life sciences research, particularly in studies focusing on:

- Drug Discovery : Its derivatives are being explored as potential candidates for new antimicrobial agents.

- Agricultural Chemistry : The ability to enhance plant defense mechanisms makes it a candidate for developing novel pesticides.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloroisonicotinaldehyde, and how can purity be optimized?

- Methodological Answer :

- Synthesis typically involves chlorination of isonicotinaldehyde derivatives under controlled conditions. Key steps include using anhydrous solvents (e.g., DCM) and catalysts like phosphorus oxychloride (POCl₃) to enhance reactivity .

- Purity optimization:

- Recrystallization : Use ethanol or ethyl acetate for high-yield purification.

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients resolves by-products .

- Validate purity via HPLC (>97%) or melting point analysis (46–47°C, as per specifications) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm aldehyde proton (δ ~9.8–10.0 ppm) and aromatic/chlorine substitution patterns .

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, and Cl percentages against theoretical values (Molecular formula: C₆H₄ClNO; MW: 141.55 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2 for irritation) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (acute oral toxicity: GHS Category 4) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Experimental Design :

- Compare reactivity under varying conditions (e.g., Pd catalysts, ligands, solvents). For example, test Suzuki-Miyaura coupling using Pd(PPh₃)₄ vs. PdCl₂(dppf) in DMF vs. THF .

- Monitor by-products via LC-MS to identify side reactions (e.g., aldehyde oxidation or dechlorination).

- Data Analysis :

- Use kinetic studies (e.g., in-situ IR) to track reaction progress and intermediate formation .

- Reference primary literature to contextualize discrepancies (e.g., solvent polarity effects on activation barriers) .

Q. What strategies improve the stability of this compound during long-term storage?

- Methodological Answer :

- Storage Conditions :

- Store at 0–6°C in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation .

- Avoid moisture by using molecular sieves in storage containers .

- Stability Testing :

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to quantify decomposition products .

Q. How can mechanistic studies elucidate the role of this compound in multi-step syntheses?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled aldehyde groups to track incorporation into final products via NMR or MS .

- Computational Modeling : Perform DFT calculations to map reaction pathways (e.g., energy barriers for nucleophilic attack at the aldehyde site) .

- In-situ Monitoring : Employ Raman spectroscopy or UV-Vis to detect transient intermediates .

Q. What methodologies resolve challenges in quantifying trace impurities in this compound batches?

- Methodological Answer :

- Analytical Workflow :

- GC-MS/LC-MS : Detect low-abundance impurities (e.g., chlorinated by-products or unreacted precursors) with high sensitivity .

- Calibration Standards : Use spiked samples to validate detection limits and quantification accuracy .

- Statistical Validation : Apply ANOVA to compare impurity profiles across synthesis batches and identify process variability sources .

Propiedades

IUPAC Name |

2-chloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPOSTQMFOYHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376645 | |

| Record name | 2-Chloroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101066-61-9 | |

| Record name | 2-Chloroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.